
(E/Z)-Flupentixol-d4 Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupentixol, also known as flupenthixol, is a typical antipsychotic drug of the thioxanthene class . It is used to treat schizophrenia and depression . Flupentixol exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is an antagonist of both D1 and D2 dopamine receptors .
Molecular Structure Analysis
The molecular formula of Flupentixol-d4 Dihydrochloride is C23H23D4Cl2F3N2OS . The molecular weight is 438.55 for the base molecule and 511.46 for the dihydrochloride form . The structure includes a thiophene ring with a piperazine side chain .Aplicaciones Científicas De Investigación
Membrane Interactions
(E/Z)-Flupentixol-d4 Dihydrochloride (FLU), a thioxanthene drug, shows significant interactions with phospholipid membranes. This interaction is studied to understand the drug's molecular-level mechanism in treating schizophrenia, anxiety, and depressive disorders. The research indicates that FLU incorporates into phospholipid membranes, potentially modifying membrane-associated receptors and transport proteins. This modification could be the basis of its clinical efficiency (Yonar & Sunnetcioglu, 2016).
Pharmacokinetic Evaluation
A study aimed to enhance the bioavailability of FLU through a fast-dissolving oral film formulation. This novel formulation sought to optimize its therapeutic effect, especially for treating depression with anxiety. The film was evaluated for various physical and pharmacokinetic parameters, showing increased convenience and compliance for different patient groups (Abdelbary, Bendas, Ramadan, & Mostafa, 2014).
Spectrofluorimetric Method for Estimation
A simple, cost-effective spectrofluorimetric method was developed for estimating FLU in tablet form. This method, based on a reaction between the drug and a specific reagent, allows for accurate and sensitive determination of FLU, contributing to quality control in pharmaceutical applications (Mostafa, Derayea, Nagy, & Omar, 2018).
Analytical Methods for Quantification
Research has also been conducted to develop analytical methods for the quantification of FLU in combined dosage forms and plasma. A chromatographic method was proposed to accurately measure FLU alongside other drugs, proving vital for therapeutic drug monitoring and research (Sellappan & Devakumar, 2021).
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has been employed to measure the concentrations of FLU isomers in human serum. This method provides a non-invasive way to analyze drug concentrations in patients, aiding in dose optimization and treatment effectiveness (Talebpour, Haghgoo, & Shamsipur, 2003).
Safety And Hazards
Propiedades
Número CAS |
1246833-30-6 |
|---|---|
Nombre del producto |
(E/Z)-Flupentixol-d4 Dihydrochloride |
Fórmula molecular |
C23H25F3N2OS |
Peso molecular |
438.546 |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
Clave InChI |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Sinónimos |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



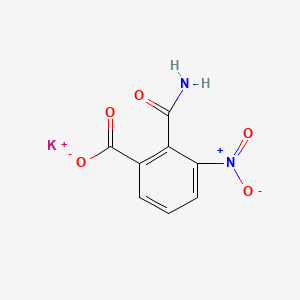
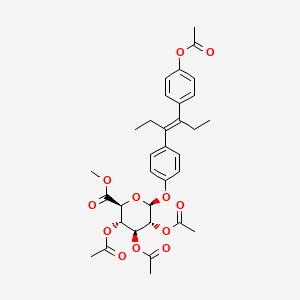
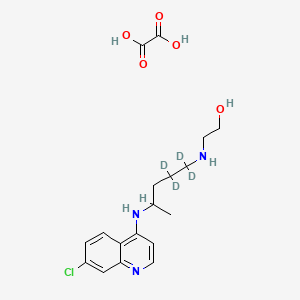
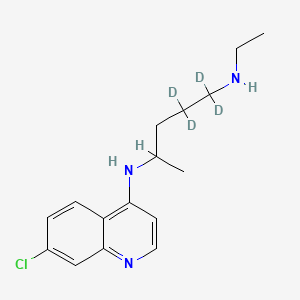
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
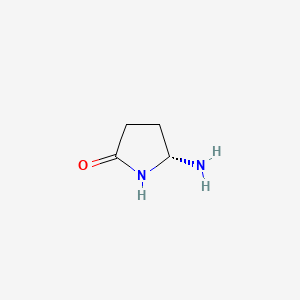

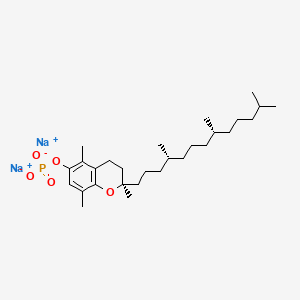
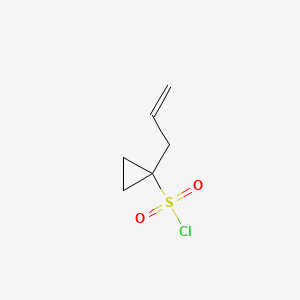
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)
